Methyl 4-cyano-2,5-dimethylthiophene-3-carboxylate
Description
Properties
IUPAC Name |
methyl 4-cyano-2,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-5-7(4-10)8(6(2)13-5)9(11)12-3/h1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTVMUUQDRVTSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)C)C(=O)OC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-cyano-2,5-dimethylthiophene-3-carboxylate typically involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of phosphorus pentasulfide (P4S10) as a sulfurizing agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-cyano-2,5-dimethylthiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl 4-cyano-2,5-dimethylthiophene-3-carboxylate is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of biological pathways and as a potential pharmacophore.
Mechanism of Action
The mechanism of action of Methyl 4-cyano-2,5-dimethylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved can vary based on the specific derivative or application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs of methyl 4-cyano-2,5-dimethylthiophene-3-carboxylate include:
Ethyl 2-(2-Cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate Substituents: Features a 2-cyanoacrylamido group at the 2-position and substituted phenyl rings. Activity: Exhibits significant antioxidant (comparable to ascorbic acid) and anti-inflammatory activity (70.2–83.1% inhibition of rat paw edema vs. diclofenac’s 85%) due to phenolic substitutions . Reactivity: The acrylamido group enhances conjugation, stabilizing free radicals and improving bioactivity.
2-Morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile Substituents: Contains a morpholine ring at the 5-position and a ketone at the 4-position. Conformation: The dihydrothiophene ring is planar, with the morpholine substituent orthogonal to the thiophene plane (dihedral angle = 92.8°), influencing crystallinity and solubility . Synthesis: Prepared via acid-catalyzed cyclization of ethyl 4-cyano-3-hydroxy-5-morpholinothiophene-2-carboxylate (58% yield) .
Methyl 4-Amino-2,5-dimethylthiophene-3-carboxylate Hydrochloride Substituents: Replaces the 4-cyano group with an amino group, forming a hydrochloride salt. Properties: The amino group increases basicity and solubility in polar solvents compared to the cyano analog .
Research Findings and Implications
- Synthetic Efficiency: The morpholino derivative’s synthesis (58% yield) highlights challenges in cyclization reactions, whereas acrylamido derivatives are synthesized more efficiently due to stable intermediates .
- Structure-Activity Relationships (SAR): Cyano and ester groups improve thermal stability and electronic properties. Morpholino substituents enhance crystallinity but reduce solubility in nonpolar solvents . Amino groups increase solubility but may require protection during reactions .
Notes
- Limitations: Direct biological data for this compound are sparse; inferences are drawn from structurally related compounds.
- Computational Tools : Programs like SHELXL and WinGX are critical for analyzing crystallographic data of these compounds .
Biological Activity
Methyl 4-cyano-2,5-dimethylthiophene-3-carboxylate is a compound of increasing interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by various studies and research findings.
The biological activity of this compound is largely attributed to its structural features, particularly the presence of the cyano and carboxylate groups. These functional groups facilitate interactions with various molecular targets, including enzymes and receptors, influencing cellular pathways related to metabolism and signaling. The compound may exhibit anti-inflammatory and antioxidant properties, making it a candidate for therapeutic applications in diseases associated with oxidative stress and inflammation .
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant activity. In vitro studies have demonstrated its ability to scavenge free radicals effectively. For instance, compounds related to this structure have shown varying degrees of antioxidant activity measured by their inhibition percentages against DPPH and nitric oxide free radicals .
Table 1: Antioxidant Activity Comparison
| Compound | % Inhibition at 100 µM |
|---|---|
| This compound | TBD |
| 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide | 56.9% |
| Ethyl 2-(2-cyano-3-substituted phenyl)acrylamido-4,5-dimethylthiophene-3-carboxylate | TBD |
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties. In a study measuring the inhibition of rat paw edema, this compound derivatives showed comparable efficacy to standard anti-inflammatory drugs such as diclofenac. The percentage inhibition ranged from 70.2% to 83.1% across different derivatives .
Table 2: Anti-inflammatory Activity Results
| Compound | % Inhibition |
|---|---|
| This compound | TBD |
| Standard (Diclofenac) | 85.0% |
| Ethyl derivatives | 70.2% - 83.1% |
Case Studies and Research Findings
-
Antioxidant Evaluation :
A study conducted on various thiophene derivatives found that those with cyano groups exhibited enhanced antioxidant activity compared to their non-cyano counterparts. The presence of both carboxylate and cyano groups was crucial for maximizing this activity . -
Inflammation Models :
Experimental models using rat paw edema demonstrated that this compound derivatives significantly reduced inflammation markers when administered at appropriate dosages .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 4-cyano-2,5-dimethylthiophene-3-carboxylate, and how is its purity validated?
- Methodological Answer : The compound is typically synthesized via Gewald reactions, which involve cyclocondensation of cyanoacetates with ketones or aldehydes in the presence of sulfur. A key intermediate, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, is often prepared first, followed by cyano substitution at the 4-position . Purity validation employs chromatographic techniques (TLC, HPLC) and spectroscopic methods (¹H NMR, IR). For example, IR spectroscopy confirms the presence of ester (C=O, ~1660 cm⁻¹) and cyano (C≡N, ~2212 cm⁻¹) groups . Mass spectrometry (e.g., m/z 369 [M-1]⁻) further corroborates molecular weight .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its packing?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection is performed using a diffractometer (e.g., Bruker D8 VENTURE), and structures are solved via direct methods using SHELXS or SHELXD . Refinement with SHELXL reveals intermolecular interactions such as N–H⋯O hydrogen bonds and C–H⋯π interactions (e.g., centroid-to-H distances of ~2.8 Å), which stabilize the lattice . Software like WinGX and ORTEP are used for visualization and metric analysis .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR shifts or IR bands) for this compound be resolved during structural elucidation?
- Methodological Answer : Contradictions often arise from solvent effects, tautomerism, or impurities. For NMR, compare data across solvents (CDCl₃ vs. DMSO-d₆): cyano groups deshield adjacent protons, while ester carbonyls show ~δ 165–170 ppm in ¹³C NMR . IR discrepancies (e.g., C≡N stretching) may indicate residual solvents; recrystallization from ethanol or acetonitrile improves purity . Cross-validation with high-resolution mass spectrometry (HRMS) or SCXRD is critical .
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts electrophilic sites. The cyano group at C4 and ester at C3 are electron-withdrawing, directing nucleophiles to C2 or C5. Fukui indices (dual descriptor) quantify local electrophilicity . Comparative studies with analogs (e.g., methyl vs. ethyl esters) reveal steric effects: bulkier esters reduce reactivity at C2 .
Q. How does the substitution pattern (e.g., cyano vs. methoxy groups) influence the compound’s biological activity in antioxidant assays?
- Methodological Answer : Substituent effects are evaluated via structure-activity relationship (SAR) studies. Phenolic substitutions (e.g., replacing cyano with hydroxyl) enhance antioxidant activity by donating hydrogen atoms in DPPH or ABTS assays (e.g., 70–83% inhibition vs. diclofenac’s 85%) . Electron-withdrawing groups (cyano) may reduce radical scavenging but improve stability in physiological environments. Dose-response curves (IC₅₀) and ROS scavenging assays (e.g., using RAW 264.7 cells) quantify these effects .
Experimental Design & Data Analysis
Q. What strategies optimize the yield of this compound in large-scale syntheses?
- Methodological Answer : Use a two-step protocol: (1) Synthesize ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate via Gewald reaction (80–90% yield in ethanol at 80°C) . (2) Perform cyanation using CuCN/KCN under refluxing DMF (~6 hours). Microwave-assisted synthesis reduces reaction time (30 mins, 120°C) and improves yield (95%) . Monitor reaction progress via in situ FTIR to detect intermediate imine formation.
Q. How are hydrogen-bonding networks in the crystal lattice analyzed, and what software tools are essential for this?
- Methodological Answer : After SCXRD refinement in SHELXL, analyze hydrogen bonds (N–H⋯O, C–H⋯O) and π-interactions using Mercury or PLATON . For example, in ethyl 2-amino analogs, N1–H2⋯O2 bonds (2.02 Å) form infinite chains along the b-axis . Topology analysis (e.g., Hirshfeld surfaces) quantifies interaction contributions: O⋯H (25%), C⋯H (15%) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
